(5-bromo-2-chloropyridin-4-yl)methanamine
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Overview
Description
(5-bromo-2-chloropyridin-4-yl)methanamine is a chemical compound that belongs to the pyridine class of compounds. It has the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, which can significantly influence its chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-chloropyridin-4-yl)methanamine can be achieved through various synthetic routes. One common method involves the palladium-catalyzed amination of 5-bromo-2-chloropyridine . This reaction typically requires the use of a palladium catalyst, a suitable amine source, and specific reaction conditions to achieve high yields.
Another method involves the halogen-exchange reaction using anhydrous potassium fluoride to convert 5-bromo-2-chloropyridine to 5-bromo-2-fluoropyridine . This intermediate can then be further functionalized to obtain the desired methanamine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-chloropyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the pyridine ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in amination and coupling reactions.
Anhydrous Potassium Fluoride: Used in halogen-exchange reactions.
Oxidizing and Reducing Agents: Used to achieve oxidation or reduction of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed amination can yield amino-2-chloropyridine derivatives , while halogen-exchange reactions can produce fluorinated pyridine compounds .
Scientific Research Applications
(5-bromo-2-chloropyridin-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-bromo-2-chloropyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways The presence of bromine and chlorine substituents can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: A precursor used in the synthesis of (5-bromo-2-chloropyridin-4-yl)methanamine.
5-Bromo-2-fluoropyridine: An intermediate formed through halogen-exchange reactions.
5-Bromo-2,4-dichloropyrimidine: A related compound with similar halogen substituents.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and potential applications. The combination of bromine and chlorine substituents provides a versatile platform for further functionalization and derivatization, making it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H,2,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMDGKPZRGBDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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